1-butyl-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
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Overview
Description
1-butyl-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butyl-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide typically involves multiple steps The process begins with the preparation of the thiadiazole moiety, which is then coupled with the pyrrolidine ringCommon reagents used in these reactions include methanesulfonic acid and phenylhydrazine hydrochloride .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-butyl-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the thiadiazole moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
1-butyl-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-butyl-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
- 1-butyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
- 1-butyl-N-{2-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide
Uniqueness
1-butyl-N-{2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl}-5-oxopyrrolidine-3-carboxamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group on the thiadiazole moiety, for example, can influence the compound’s reactivity and interaction with biological targets.
Properties
Molecular Formula |
C20H25N5O3S |
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Molecular Weight |
415.5 g/mol |
IUPAC Name |
1-butyl-N-[2-[(5-ethyl-1,3,4-thiadiazol-2-yl)carbamoyl]phenyl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H25N5O3S/c1-3-5-10-25-12-13(11-17(25)26)18(27)21-15-9-7-6-8-14(15)19(28)22-20-24-23-16(4-2)29-20/h6-9,13H,3-5,10-12H2,1-2H3,(H,21,27)(H,22,24,28) |
InChI Key |
CTXMHJPOJHTQLK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1CC(CC1=O)C(=O)NC2=CC=CC=C2C(=O)NC3=NN=C(S3)CC |
Origin of Product |
United States |
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